molecular formula C11H14BrNOS B13982569 N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide

N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide

Katalognummer: B13982569
Molekulargewicht: 288.21 g/mol
InChI-Schlüssel: IKKMOLIJQSTKRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide is a chemical compound that belongs to the class of sulfinamides It is characterized by the presence of a bromobenzylidene group attached to a sulfinamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 3-bromobenzaldehyde with 2-methylpropane-2-sulfinamide. This reaction is usually carried out in the presence of a suitable solvent, such as methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The bromobenzylidene group can engage in π-π interactions with aromatic residues in proteins, while the sulfinamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide
  • N-(3-Chlorobenzylidene)-2-methylpropane-2-sulfinamide
  • N-(3-Bromobenzylidene)-2-ethylpropane-2-sulfinamide

Uniqueness

N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide is unique due to the specific positioning of the bromine atom on the benzylidene group, which can influence its reactivity and interaction with biological targets. The presence of the sulfinamide group also imparts distinct chemical properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H14BrNOS

Molekulargewicht

288.21 g/mol

IUPAC-Name

N-[(3-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C11H14BrNOS/c1-11(2,3)15(14)13-8-9-5-4-6-10(12)7-9/h4-8H,1-3H3

InChI-Schlüssel

IKKMOLIJQSTKRS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)S(=O)N=CC1=CC(=CC=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.